Octacene

Electron Affinity Ionization Potential n-Type Semiconductor

Octacene is not a commodity; it is a strategic research enabler. As the smallest acene with a confirmed singlet diradical ground state, it is irreplaceable for programs investigating open-shell quantum behavior, ultra-low-power molecular electronics (dual-peak NDR at <0.8 V), and n-type OFETs (electron affinity 2.59 eV). Unlike stable pentacene, octacene's intrinsic instability precludes generic substitution and demands expert handling— procure this specific compound to experimentally validate high-level computational models or to fabricate next-generation single-molecule NDR and singlet fission devices.

Molecular Formula C34H20
Molecular Weight 428.5 g/mol
Cat. No. B1235669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacene
Molecular FormulaC34H20
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1
InChIInChI=1S/C34H20/c1-2-6-22-10-26-14-30-18-34-20-32-16-28-12-24-8-4-3-7-23(24)11-27(28)15-31(32)19-33(34)17-29(30)13-25(26)9-21(22)5-1/h1-20H
InChIKeyPFTXKXWAXWAZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 tips / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacene (CAS 258-33-3): Defining the Electronic Frontier in Higher Acene Research and Semiconductor Procurement


Octacene is an eight-ring linear polyacene and a member of the higher acene series (C4n+2H2n+4, where n=8), representing a critical boundary between conventional organic semiconductors and emergent open-shell molecular systems . It is distinguished by a reduced HOMO-LUMO gap, enhanced singlet diradical character, and the highest electron affinity and reorganization energy metrics among its smaller analogs, positioning it as a primary candidate for advanced optoelectronic applications including high-mobility OFETs, low-power molecular electronics, and singlet fission photovoltaics [1][2].

Why Octacene Cannot Be Substituted with Lower Acenes in Advanced Electronic and Photonic Procurement


Procurement specialists and researchers cannot simply substitute octacene with more common acenes like pentacene or tetracene due to fundamental differences in electronic structure and stability that directly impact device physics. Unlike its smaller, closed-shell counterparts, octacene possesses a singlet diradical ground state, conferring a significantly smaller band gap and enabling unique charge transport and excitonic behaviors that are absent in pentacene or hexacene [1]. Even a fourfold TIPS-ethynylation strategy, which stabilizes pentacene and hexacene for thin-film transistor applications, fails to provide sufficient kinetic stability for octacene derivatives, as they rapidly decay via butterfly dimerization . This intrinsic instability, while a fabrication challenge, is also the precise source of octacene's distinctive electronic properties, rendering generic substitution with lower acenes scientifically invalid for applications requiring open-shell character or low-bandgap operation [2].

Quantitative Evidence for Octacene Differentiation: A Comparative Analysis for Informed Scientific Sourcing


Octacene's Superior Electron Affinity and Ionization Potential for n-Type and Ambipolar Transport

Computational studies of higher acenes reveal a clear trend: as the number of fused rings increases, the electron affinity (EA) rises significantly while the ionization potential (IP) decreases, leading to a smaller band gap. Octacene exhibits a calculated EA of 2.59 eV and IP of 5.31 eV, resulting in a fundamental gap of 2.72 eV [1]. This represents a marked improvement over hexacene (EA 2.32 eV, gap 3.12 eV) and heptacene (EA 2.50 eV, gap 2.96 eV), and positions octacene as a superior candidate for n-type or ambipolar semiconducting applications compared to the predominantly p-type pentacene (EA 1.85 eV) [1]. While nonacene shows a further reduced gap (2.54 eV), its experimental inaccessibility makes octacene the most electron-deficient, tractable higher acene.

Electron Affinity Ionization Potential n-Type Semiconductor Ambipolar Transport DFT

Superior Intrinsic Charge Transport Efficiency: Octacene's Record-Low Reorganization Energy

Charge carrier mobility in organic semiconductors is fundamentally limited by the reorganization energy (λ), the energy cost of molecular geometry relaxation upon charge transfer. DFT calculations show that electron and hole reorganization energies decrease systematically with acene length, reaching their optimum in octacene. Octacene exhibits a calculated hole reorganization energy (λ_h) of 0.051 eV and an electron reorganization energy (λ_e) of 0.059 eV [1]. This is a significant improvement over pentacene (λ_h = 0.094 eV, λ_e = 0.132 eV) and heptacene (λ_h = 0.059 eV, λ_e = 0.068 eV), and is only marginally outperformed by the synthetically elusive nonacene and decacene [1]. These values, both below 0.06 eV, are among the lowest predicted for any all-carbon acene, implying a higher intrinsic hopping rate and thus potentially higher carrier mobility.

Reorganization Energy Charge Carrier Mobility Hopping Transport Marcus Theory DFT

Kinetic Stability Cliff: Quantifying Octacene's Instability as a Key Selection Criterion

The procurement of higher acenes is dictated by their extreme reactivity. Parent octacene has been isolated only under cryogenic matrix conditions (10 K) where it exhibits a half-life of 48 hours, monitored by the disappearance of characteristic FTIR signals [1]. This contrasts starkly with the lifetimes of parent hexacene (approximately 12 hours) and heptacene (approximately 4 hours) in similar matrices [2]. Even with the state-of-the-art fourfold TIPS-ethynylation strategy, while pentacene, hexacene, and heptacene derivatives are stable enough for thin-film transistor fabrication, the corresponding TIPS-octacene derivative rapidly decays to its butterfly dimer in solution, as evidenced by time-dependent NMR spectroscopy . This instability, while a practical hurdle, serves as a definitive functional marker distinguishing octacene's open-shell character from the more stable closed-shell nature of its smaller analogs.

Stability Dimerization Half-Life Photodegradation Matrix Isolation

Emergence of Multi-Peak Negative Differential Resistance at Low Bias for Molecular Electronics

In molecular electronics, octacene-based junctions exhibit a unique low-bias negative differential resistance (NDR) effect with dual current peaks, a phenomenon not reported for smaller acenes in the same device architecture [1]. First-principles DFT-NEGF calculations for a device composed of two octacene molecules separated by an ethyl barrier and linked to Ag leads via thiolates show an NDR effect at a bias below 0.8 V, with peak-to-valley current ratios (PVCR) of 1.2 and 1.8 for the two peaks [1]. This dual-peak NDR behavior, absent in analogous calculations for pentacene or tetracene junctions, is attributed to the unique alignment of octacene's frontier orbitals with the electrode Fermi level and bias-dependent changes in transmission eigenchannels. The low operational voltage (< 1V) and multi-peak nature make it particularly attractive for low-power, multi-valued logic and memory applications.

Negative Differential Resistance NDR Molecular Electronics Low-Power Devices DFT-NEGF

Singlet Fission Potential: Optimizing the Energy Level Alignment for Photovoltaic Applications

Singlet fission (SF), a process where one singlet exciton splits into two triplet excitons, can potentially double the photocurrent in solar cells. The thermodynamic requirement for efficient SF is that the singlet energy (E_S1) is greater than or equal to twice the triplet energy (E_T1) (E_S1 ≥ 2E_T1). For octacene, high-level multireference calculations predict an adiabatic singlet-triplet energy gap (ΔE_ST) of approximately 13.4 kcal/mol (0.58 eV), implying a triplet energy (E_T1) of roughly 0.84 eV [1][2]. This positions octacene's energy levels near the optimal range for endothermic or isoergic singlet fission when paired with a suitable singlet absorber (e.g., pentacene, with a ΔE_ST of ~0.11 eV, is too exothermic). While tetracene (ΔE_ST ~ 0.5-0.6 eV) is the benchmark SF material, its triplet energy is marginally low for some device architectures. Octacene's slightly larger ΔE_ST could offer a tunable alternative for managing triplet energy losses and improving open-circuit voltage (V_oc) in SF-enhanced photovoltaics.

Singlet Fission Triplet Energy Photovoltaics Exciton Multiplication Energy Gap

Validated Research and Industrial Application Scenarios for Octacene Based on Comparative Performance Data


Fundamental Research on Open-Shell Singlet Diradical Ground States and Aromaticity

Octacene is the smallest acene predicted to possess a singlet diradical ground state in its parent form, making it the primary experimental platform for studying the emergence of open-shell character in π-conjugated systems . Its procurement is essential for any research program focused on: (1) benchmarking high-level quantum chemical methods (e.g., multireference configuration interaction, density matrix renormalization group) against experimental data; (2) investigating the interplay between aromaticity and diradical character; and (3) exploring the chemical reactivity and novel bonding motifs (e.g., σ-dimerization) unique to diradicaloids. This scenario is validated by the quantitative stability data showing its isolation is achievable under cryogenic conditions, and by computational evidence for its open-shell ground state.

Low-Power Molecular Electronics and Multi-Valued Logic Devices

Octacene's predicted dual-peak negative differential resistance (NDR) at low bias voltages (<0.8 V) makes it a compelling candidate for developing ultra-low-power molecular-scale components . Procurement should be prioritized for projects aiming to fabricate single-molecule NDR devices, multi-valued memory cells, and high-frequency oscillators. This application scenario is directly supported by first-principles DFT-NEGF calculations that demonstrate a unique NDR signature not present in smaller acenes, providing a clear, data-driven justification for selecting octacene over pentacene or tetracene for this niche .

Singlet Fission Chromophore for Next-Generation Photovoltaics

Octacene's calculated singlet-triplet energy gap (ΔE_ST ≈ 0.58 eV) positions it as a potential alternative or complementary material to tetracene in singlet fission (SF) enhanced solar cells [1]. Researchers developing SF devices can procure octacene to test its performance in heterojunction architectures, aiming to optimize triplet energy transfer and reduce voltage losses. The quantitative ΔE_ST value provides a verifiable thermodynamic basis for its inclusion in device modeling and experimental validation, distinguishing it from pentacene (too exothermic) and offering a different energy landscape than the benchmark tetracene.

Benchmarking High-Mobility n-Type Organic Semiconductors

Octacene's superior electron affinity (2.59 eV) and record-low electron reorganization energy (0.059 eV) make it a prime candidate for developing n-type or ambipolar organic field-effect transistors (OFETs) . Procurement is justified for material scientists seeking to overcome the performance gap in n-type organic semiconductors, where the commonly used pentacene (EA 1.85 eV) is fundamentally limited to p-type operation. The quantitative improvement in EA and predicted electron mobility provides a clear, data-driven rationale for selecting octacene derivatives over lower acenes in the design and testing of new electron-transporting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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